molecular formula C9H10BrNO B12592052 N-[(1S)-1-(4-bromophenyl)ethyl]formamide CAS No. 650608-28-9

N-[(1S)-1-(4-bromophenyl)ethyl]formamide

Katalognummer: B12592052
CAS-Nummer: 650608-28-9
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: KOYBLVPBHZRYJL-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1-(4-bromophenyl)ethyl]formamide is an organic compound with the molecular formula C₉H₁₀BrNO. This compound is characterized by the presence of a bromophenyl group attached to an ethyl formamide moiety. It is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]formamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S)-1-(4-bromophenyl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(1S)-1-(4-bromophenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-[(1S)-1-(4-bromophenyl)ethyl]formamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The formamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide
  • N-[(1R)-1-(4-bromophenyl)ethyl]-5-fluoro-2-hydroxybenzamide

Uniqueness

N-[(1S)-1-(4-bromophenyl)ethyl]formamide is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a formamide moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

Eigenschaften

CAS-Nummer

650608-28-9

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

N-[(1S)-1-(4-bromophenyl)ethyl]formamide

InChI

InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1

InChI-Schlüssel

KOYBLVPBHZRYJL-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC=O

Kanonische SMILES

CC(C1=CC=C(C=C1)Br)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.